2,3-Dichloro-6-methoxyaniline
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Overview
Description
2,3-Dichloro-6-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by two chlorine atoms and one methoxy group. This compound is used in various chemical reactions and has applications in multiple scientific fields .
Preparation Methods
The synthesis of 2,3-Dichloro-6-methoxyaniline typically involves the nitration of a suitable precursor followed by reduction. One common method starts with 2,3,4-trichloronitrobenzene, which undergoes nitration and subsequent reduction to yield 2,3-dichloro-6-nitroaniline. This intermediate is then further reduced to obtain this compound .
Industrial production methods often involve the use of diazotization reactions, where the amino groups are eliminated through diazotization, followed by reduction using hypophosphorous acid and iron powder . These methods are advantageous due to their high yield, mild reaction conditions, and cost-effectiveness.
Chemical Reactions Analysis
2,3-Dichloro-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include alkali hydroxides, carbonates, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved .
Scientific Research Applications
2,3-Dichloro-6-methoxyaniline has several applications in scientific research:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,3-Dichloro-6-methoxyaniline can be compared with other dichloroaniline derivatives, such as:
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
These compounds share similar structural features but differ in the positions of the chlorine atoms and other substituents. The unique positioning of the methoxy group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other derivatives may not fulfill .
Properties
Molecular Formula |
C7H7Cl2NO |
---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2,3-dichloro-6-methoxyaniline |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3 |
InChI Key |
NGQZFSHSIJZJNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
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